N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a trifluoromethyl group, a hydroxyethyl group, and a sulfonamide group attached to an indenyl ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)14-5-3-6-15(12-14)26(24,25)22(10-11-23)17-9-8-13-4-1-2-7-16(13)17/h1-7,12,17,23H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILQPEWFDYDVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N(CCO)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkylating agent, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-N-(prop-2-yn-1-yl)nitrous amide
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-
Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring these characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
